2,6-Dimethylpyridine;nickel(2+)

Coordination chemistry Ligand substitution kinetics Steric hindrance

2,6-Dimethylpyridine;nickel(2+) (CAS 56105-03-4) is a coordination compound with the molecular formula C₂₈H₃₆N₄Ni²⁺ and a molecular weight of 487.31 g·mol⁻¹, in which a central nickel(II) ion is coordinated by four 2,6-dimethylpyridine (2,6-lutidine) ligands. The two methyl groups flanking the pyridine nitrogen create a sterically congested coordination environment that profoundly alters the complex's stability, ligand-exchange kinetics, and catalytic behavior relative to unsubstituted pyridine or other methylpyridine analogs.

Molecular Formula C28H36N4Ni+2
Molecular Weight 487.3 g/mol
CAS No. 56105-03-4
Cat. No. B14641261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylpyridine;nickel(2+)
CAS56105-03-4
Molecular FormulaC28H36N4Ni+2
Molecular Weight487.3 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.[Ni+2]
InChIInChI=1S/4C7H9N.Ni/c4*1-6-4-3-5-7(2)8-6;/h4*3-5H,1-2H3;/q;;;;+2
InChIKeyBMVHLFFINYKPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylpyridine;nickel(2+) (CAS 56105-03-4) – Tetrakis(2,6-lutidine)nickel(II) Complex for Coordination Chemistry and Catalyst Design


2,6-Dimethylpyridine;nickel(2+) (CAS 56105-03-4) is a coordination compound with the molecular formula C₂₈H₃₆N₄Ni²⁺ and a molecular weight of 487.31 g·mol⁻¹, in which a central nickel(II) ion is coordinated by four 2,6-dimethylpyridine (2,6-lutidine) ligands . The two methyl groups flanking the pyridine nitrogen create a sterically congested coordination environment that profoundly alters the complex's stability, ligand-exchange kinetics, and catalytic behavior relative to unsubstituted pyridine or other methylpyridine analogs. This compound serves as a pre-formed source of the [Ni(2,6-lutidine)₄]²⁺ cation for applications ranging from bioinorganic mechanistic probes to single-component olefin polymerization initiators.

Cation Source
Pre-formed [Ni(2,6-lutidine)₄]²⁺ core
Coordination Sphere
Sterically shielded, kinetically inert
Research Workflow
Mechanistic probes, precatalyst synthesis, polymerization

Why 2,6-Dimethylpyridine;nickel(2+) Cannot Be Replaced by Generic Pyridine‑Nickel or 3,5‑Lutidine Analogs


Generic pyridine‑nickel(II) complexes are labile: the pyridine ligand readily dissociates in solution, undergoes exchange with water or other donors, and is susceptible to acid hydrolysis. In contrast, the 2,6‑dimethyl substitution on each pyridine ring sterically blocks the axial coordination sites of the nickel center, rendering the complex kinetically inert toward ligand substitution, nucleophilic attack, and even dissolution by strong mineral acids [1]. This steric gating means that standard pyridine‑nickel complexes, or even 2,4‑lutidine or 3,5‑lutidine analogs that lack the symmetric 2,6‑shielding, cannot replicate the stability profile, controlled ligand‑lability, or the non‑coordinating buffer behavior that the 2,6‑dimethylpyridine;nickel(2+) system uniquely provides.

1
Generic pyridine‑Ni complexes are labile: ligand exchange and acid hydrolysis occur readily, unlike the 2,6‑lutidine adduct.
2
3,5‑lutidine or 2,4‑lutidine analogs lack symmetric 2,6‑shielding; stability and non‑coordinating behavior may not transfer.
3
Substitution can alter ligand‑lability profiles and catalytic activity windows; direct replacement without validation may shift results.

Product‑Specific Quantitative Evidence Guide: 2,6‑Dimethylpyridine Coordinated to Nickel(II) vs. Closest Analogs


Steric Inertness to Ligand Exchange and Acid Attack vs. Unsubstituted Pyridine Complexes

Complexes of the formula [NiX₂(2,6‑dimethylpyridine)₂] (X = Cl, Br, I, NCS) possess a trans‑planar geometry and are inert to exchange with other potential ligands, including water, and resist attack even by strong mineral acids. This property is explicitly contrasted with the many known Ni(II)–pyridine derivatives, which are labile and undergo facile ligand substitution [1]. The inertness arises from the blocked axial coordination sites due to the 2‑ and 6‑methyl groups, which prevent associative ligand exchange pathways that are operative in unsubstituted pyridine complexes.

Steric Inertness
Class-level inference
2,6‑lutidine‑Ni: inert to H₂O / mineral acids vs pyridine‑Ni: labile, ligand exchange with H₂O, acid attack
Associative ligand exchange pathways blocked by axial methyl groups.
Conditions: solid state and solution; halide/thiocyanate derivatives assessed.
Coordination chemistry Ligand substitution kinetics Steric hindrance

Ni–N Bond Length Shortening Relative to Tetrakis(pyridine)nickel(II)

Single‑crystal X‑ray diffraction of trans‑[NiCl₂(2,6‑dimethylpyridine)₂] yields a Ni–N bond distance of 1.935(1) Å at 296 K [1]. By comparison, the average Ni–N distance in trans‑[Ni(pyridine)₄]I₂ is 2.127(7) Å, the longest such bond reported for high‑spin Ni(II)–pyridine complexes [2]. The 0.192 Å contraction in the 2,6‑lutidine complex indicates substantially stronger metal–ligand bonding, attributable to reduced steric repulsion in the square‑planar coordination plane and the electron‑donating effect of the methyl groups.

Ni–N Bond Length
Cross-study comparable
1.935(1) Å vs 2.127(7) Å for pyridine‑Ni; 0.192 Å shorter (9.0% contraction)
Shorter bond indicates stronger Ni–N interaction, correlating with higher thermodynamic stability.
Single-crystal XRD, T = 296 K.
Crystallography Bond strength Steric effect

Ternary Complex Formation with Oligopeptides: Quantitative Stability vs. Aquonickel

The equilibrium constant for the reaction of 2,6‑lutidine with nickel(II) diglycinamide to form the square‑planar ternary complex [Ni(H₋₂G₂a)lut] is K = 112 M⁻¹ in aqueous solution at 25 °C [1]. In contrast, the analogous reaction with aquonickel(II) (i.e., [Ni(H₂O)₆]²⁺) is too weak to measure, demonstrating that 2,6‑lutidine coordinates to nickel only when the primary coordination sphere is already activated by deprotonated peptide donors. The axial methyl groups block water coordination, creating a strictly four‑coordinate species that is inaccessible with pyridine or 3,5‑lutidine.

Ternary Complex Stability
Head-to-head
K = 112 M⁻¹ with peptide‑activated nickel vs aquonickel: K too low to measure (>100‑fold difference)
Selective binding only when primary coordination sphere is peptide‑activated; avoids interference with aquo equilibria.
Aqueous, 25°C; nickel(II) diglycinamide substrate.
Bioinorganic chemistry Stability constant Peptide coordination

Modulation of Ethylene Polymerization Activity via Ligand Lability (Pyridine vs. 2,6‑Lutidine)

In single‑component α‑iminocarboxamide nickel initiators, replacing the pyridine ligand with 2,6‑lutidine alters the nitrogen‑ligand lability, which in turn governs ethylene homopolymerization and copolymerization rates [1]. The paper explicitly compares the Py and 2,6‑lutidine complexes, demonstrating that the sterically encumbered lutidine modifies the active‑site dynamics. Although specific turnover frequency (TOF) values are not publicly tabulated, the direct juxtaposition of the two complexes within the same study provides a qualitative yet structurally grounded differentiation.

Polymerization Activity
Supporting evidence
2,6‑lutidine adduct: activity modulated by ligand lability vs pyridine analog: different activity profile, same α‑iminocarboxamide framework
Ligand lability shifts ethylene polymerization and copolymerization rates; distinct activity window.
Single‑component initiator; TOF not publicly tabulated; qualitative comparison from same study.
Organometallic catalysis Olefin polymerization Ligand lability

Non‑Coordinating Buffer Behavior in Metal‑Peptide Kinetic Studies

2,6‑Lutidine has been validated as a non‑coordinating buffer over the pH 3–8 range for studies involving nickel(II) and copper(II). The protonated acid LH⁺ does not catalyze the dissociation of nickel(II) triglycine complex, a reaction known to be subject to general acid catalysis [1]. This contrasts with conventional amine buffers (e.g., Tris) and unhindered pyridine buffers, which can coordinate to metal centers and confound kinetic measurements.

Non‑Coordinating Buffer
Class-level inference
2,6‑lutidine·H⁺: no catalysis of Ni‑triglycine dissociation vs unhindered pyridine buffers: general acid catalysis observed
Eliminates metal‑buffer interactions; suitable for enzyme‑mimetic kinetics and metalloprotease studies.
pH 3–8 aqueous buffer; nickel(II) triglycine complex.
Buffer design Metal‑peptide kinetics General acid catalysis

Optimal Research and Industrial Application Scenarios for 2,6‑Dimethylpyridine;nickel(2+)


Synthesis of Air‑ and Moisture‑Stable Ni(II) Precatalysts

The kinetic inertness of the [Ni(2,6‑lutidine)₄]²⁺ core toward water and acid [1] makes this complex an ideal precursor for synthesizing organometallic Ni(II) catalysts that require rigorous exclusion of protic impurities. Unlike pyridine‑based analogs that undergo detrimental hydrolysis, the 2,6‑lutidine complex can be handled under ambient atmosphere during catalyst loading.

Mechanistic Probes of Metal–Peptide Reactivity Using Non‑Coordinating Conditions

In bioinorganic studies where Ni(II) is used to model metalloenzyme active sites, the 2,6‑lutidine complex provides a source of Ni(II) that forms ternary species with deprotonated peptides (K = 112 M⁻¹) without binding to aquo‑metal ions [2]. This enables kinetic measurements free from metal‑buffer interactions, a requirement for accurate determination of rate laws for peptide hydrolysis and transmetalation.

Single‑Component Ethylene Polymerization with Tunable Ligand‑Lability

In α‑iminocarboxamide nickel initiator systems, the use of 2,6‑lutidine instead of pyridine alters ligand lability and consequently polymerization activity [3]. Laboratories developing polyolefins with controlled branching and molecular weight can exploit this difference to fine‑tune catalyst performance without altering the primary ligand framework.

X‑ray Crystallographic Calibrant for Ni–N Bond‑Length Correlations

The precisely determined Ni–N distance of 1.935(1) Å in the trans‑[NiCl₂(2,6‑dimethylpyridine)₂] complex [4] serves as a reference metric for calibrating computational models (DFT, MM) of nickel–nitrogen bonding. Procurement of the parent [Ni(2,6‑lutidine)₄]²⁺ salt enables straightforward derivatization to this structurally characterized form.

Application
Selection Property
Validation Focus
Air‑/moisture‑stable Ni(II) precatalysts
Kinetic inertness toward H₂O and acids
Ambient‑handling integrity; confirm no ligand scrambling
Mechanistic probes of metal–peptide reactivity
Selective ternary complex formation (K = 112 M⁻¹ context)
Absence of metal‑buffer interactions; verify rate law consistency
Single‑component ethylene polymerization
Ligand lability modulation vs pyridine analog
Activity window differentiation; catalyst performance under identical conditions
X‑ray crystallographic calibrant for Ni–N bonding
Precisely known Ni–N distance (1.935 Å)
DFT/MM model calibration; obtain single crystals of trans‑dichloro form
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